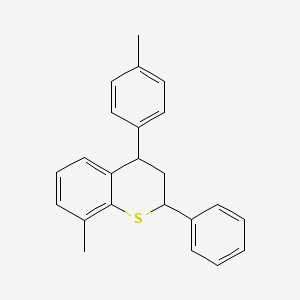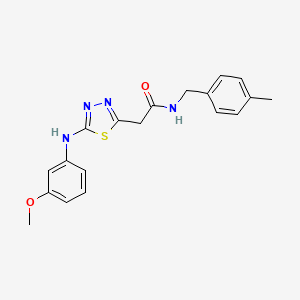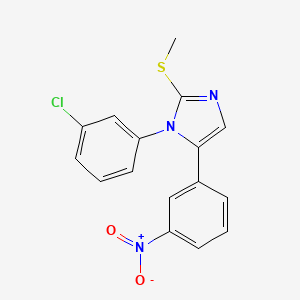
1-(3-chlorophenyl)-2-(methylthio)-5-(3-nitrophenyl)-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-chlorophenyl)-2-(methylthio)-5-(3-nitrophenyl)-1H-imidazole is a chemical compound that belongs to the imidazole family. It is a heterocyclic organic compound that has been extensively studied for its various biological and pharmacological properties.
Aplicaciones Científicas De Investigación
Medicinal Chemistry and Drug Development
Antifungal Properties: 1-(3-chlorophenyl)-2-(methylsulfanyl)-5-(3-nitrophenyl)-1H-imidazole has demonstrated antifungal activity. Researchers explore its potential as an antifungal agent against various fungal pathogens, including Candida species and dermatophytes. Its mechanism of action involves inhibiting fungal ergosterol biosynthesis, disrupting cell membrane integrity, and leading to cell death .
Antiparasitic Activity: The compound also shows promise as an antiparasitic agent. Investigations focus on its efficacy against protozoan parasites such as Trypanosoma and Leishmania species. By targeting specific enzymes or metabolic pathways in these parasites, it may offer an alternative treatment for neglected tropical diseases .
Material Science
Organic Semiconductors: Researchers explore the use of 1-(3-chlorophenyl)-2-(methylsulfanyl)-5-(3-nitrophenyl)-1H-imidazole in organic electronics. Its electron-donating and accepting properties make it suitable for organic semiconductors, light-emitting diodes (OLEDs), and field-effect transistors (OFETs). By optimizing its molecular structure, scientists aim to enhance charge transport and device performance .
Coordination Chemistry
Ligand Design: The compound serves as a versatile ligand in coordination chemistry. Its sulfur atom can coordinate with metal ions, forming stable complexes. Researchers investigate its role in catalysis, sensing, and supramolecular assemblies. By modifying substituents, they tailor its properties for specific applications .
Environmental Science
Photodegradation of Organic Pollutants: 1-(3-chlorophenyl)-2-(methylsulfanyl)-5-(3-nitrophenyl)-1H-imidazole exhibits photoactivity under UV light. Scientists explore its potential for photodegradation of organic pollutants in water and soil. By harnessing its reactive intermediates, they aim to develop efficient photocatalysts for environmental remediation .
Analytical Chemistry
Electrochemical Sensing: Researchers investigate the compound’s electrochemical behavior. It can serve as an electroactive probe for detecting analytes (e.g., heavy metals, biomolecules) in solution. Electrochemical sensors based on this compound offer rapid, sensitive, and selective detection methods .
Computational Chemistry
Quantum Mechanical Studies: Theoretical studies employ quantum mechanical calculations to explore the electronic structure, reactivity, and spectroscopic properties of 1-(3-chlorophenyl)-2-(methylsulfanyl)-5-(3-nitrophenyl)-1H-imidazole. These insights guide experimental design and provide fundamental understanding of its behavior .
Propiedades
IUPAC Name |
1-(3-chlorophenyl)-2-methylsulfanyl-5-(3-nitrophenyl)imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O2S/c1-23-16-18-10-15(11-4-2-7-14(8-11)20(21)22)19(16)13-6-3-5-12(17)9-13/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXSURERLKBXALN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(N1C2=CC(=CC=C2)Cl)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chlorophenyl)-2-(methylthio)-5-(3-nitrophenyl)-1H-imidazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

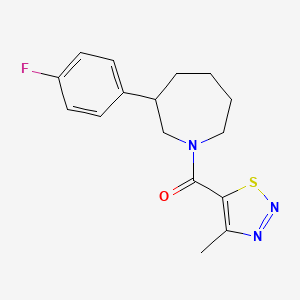
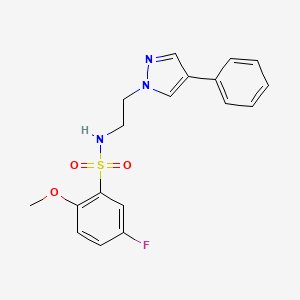
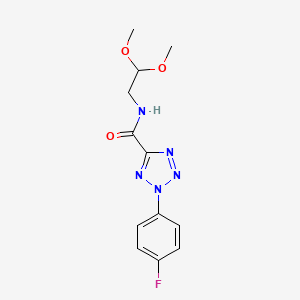

![2,5-dichloro-N-[3-(dimethylamino)propyl]-4-ethoxybenzenesulfonamide](/img/structure/B2470031.png)
![N-[2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-(3-pyridinyl)ethyl]-2-thiophenesulfonamide](/img/structure/B2470033.png)
![N~6~,N~6~-dimethyl-N~4~-(3-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2470034.png)

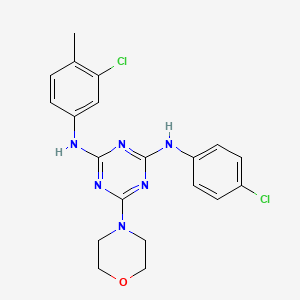
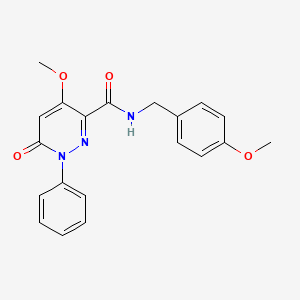

![[4-(Ethoxycarbonyl)piperidin-1-yl]acetic acid hydrochloride](/img/no-structure.png)
